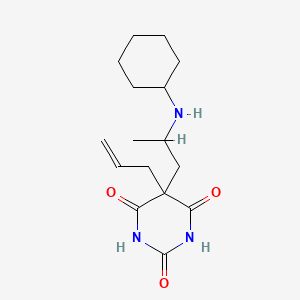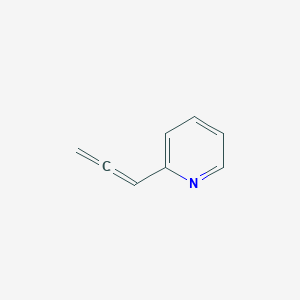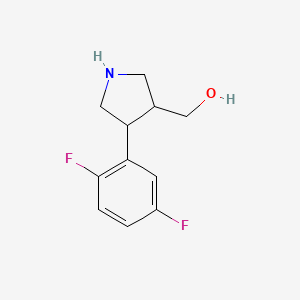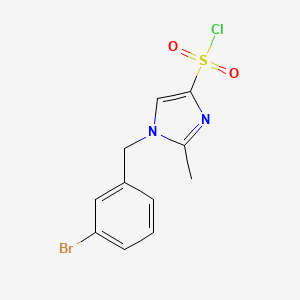
(2-Bromo-2-nitroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-2-nitroethyl)benzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromine atom and a nitro group are attached to an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-nitroethyl)benzene typically involves a multi-step process:
Nitration: Benzene undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitrobenzene.
Bromination: Nitrobenzene is then brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom.
Alkylation: The final step involves the alkylation of the bromonitrobenzene with an ethylating agent under suitable conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-2-nitroethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), under appropriate conditions
Common Reagents and Conditions:
Reduction: H2/Pd-C, Zn/HCl
Substitution: NaOH, KOH, ROH
Major Products:
Reduction: (2-Amino-2-ethyl)benzene
Substitution: (2-Hydroxy-2-nitroethyl)benzene, (2-Alkoxy-2-nitroethyl)benzene
Scientific Research Applications
(2-Bromo-2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving nitro and bromo groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-2-nitroethyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
- (2-Chloro-2-nitroethyl)benzene
- (2-Fluoro-2-nitroethyl)benzene
- (2-Iodo-2-nitroethyl)benzene
Comparison:
- Reactivity: The presence of different halogens (Cl, F, I) affects the reactivity of the compound. For example, fluorine is more electronegative than bromine, making (2-Fluoro-2-nitroethyl)benzene less reactive in nucleophilic substitution reactions.
- Applications: Each compound may have unique applications based on its reactivity and stability. For instance, (2-Iodo-2-nitroethyl)benzene may be more suitable for certain types of organic synthesis due to the larger atomic size of iodine .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(2-bromo-2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8BrNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
GDPOKWSWUKGVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)








![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)


